2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine
CAS No.: 1803596-23-7
Cat. No.: VC3022400
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine - 1803596-23-7](/images/structure/VC3022400.png)
Specification
CAS No. | 1803596-23-7 |
---|---|
Molecular Formula | C10H21NO |
Molecular Weight | 171.28 g/mol |
IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine |
Standard InChI | InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3 |
Standard InChI Key | QNYQPLFDDKFUCH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1CC(C1)CCN |
Canonical SMILES | CC(C)(C)OC1CC(C1)CCN |
Introduction
Chemical Identification and Structure
2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine is an aliphatic amine featuring a cyclobutane ring with a tert-butoxy substituent. The compound is characterized by the following identifiers:
Identifier | Value |
---|---|
CAS Number | 1803596-23-7 |
Molecular Formula | C₁₀H₂₁NO |
Molecular Weight | 171.28 g/mol |
SMILES | CC(C)(C)OC1CC(C1)CCN |
InChI | InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3 |
InChIKey | QNYQPLFDDKFUCH-UHFFFAOYSA-N |
The compound is also known by several synonyms, including:
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2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine
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rac-2-[(1r,3s)-3-(tert-butoxy)cyclobutyl]ethan-1-amine
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2-(3-(tert-butoxy)cyclobutyl)ethanamine
Structural Features
The molecule consists of a cyclobutane ring with two key substituents: a tert-butoxy group at position 3 and an ethylamine chain. The structure can be represented as follows:
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A four-membered cyclobutane ring serving as the core structure
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A tert-butoxy group (−OC(CH₃)₃) attached to position 3 of the cyclobutane ring
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An ethylamine chain (−CH₂CH₂NH₂) at another position of the cyclobutane ring
This arrangement creates a molecule with both hydrophobic characteristics (from the tert-butoxy group) and hydrophilic properties (from the primary amine).
Physical and Chemical Properties
The physical and chemical properties of 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine are important for understanding its behavior in various applications. While some properties have been determined experimentally, others are available as predicted values:
Property | Value | Notes |
---|---|---|
Physical State | Liquid | At room temperature |
Boiling Point | 226.3±13.0 °C | Predicted value |
Density | 0.91±0.1 g/cm³ | Predicted value |
pKa | 10.52±0.10 | Predicted value for the amine group |
The compound possesses a primary amine group that can participate in various chemical reactions typical of amines, including:
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Nucleophilic substitution reactions
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Acid-base reactions (acting as a base)
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Formation of amides through reaction with carboxylic acids or their derivatives
The tert-butoxy group provides steric hindrance and can influence the reactivity of nearby functional groups.
Classification Element | Details |
---|---|
GHS Pictograms | GHS07 (Exclamation mark), GHS05 (Corrosion) |
Signal Word | Danger |
Hazard Statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H318 - Causes serious eye damage | |
H335 - May cause respiratory irritation |
Supplier | Product Details | Notes |
---|---|---|
Enamine | SKU: EN300-172058-100MG | Price: €416.00 for 100 mg |
Changzhou Hopschain Chemical Co., Ltd. | Contact: 0519-85528066 13775048983 | Email: sales@hopschem.com |
Packaging Information
Typical packaging for research quantities includes:
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Small glass vials or bottles (for milligram to gram quantities)
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Temperature-controlled shipping may be required
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Properly labeled with appropriate hazard warnings
For bulk quantities, the following packaging may be used:
Related Compounds and Structural Analogs
Several compounds share structural similarities with 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine, offering interesting comparisons:
Structural Analogs
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
2-(tert-butoxy)ethan-1-amine | 88615-68-3 | C₆H₁₅NO | Lacks the cyclobutyl ring |
2-(3-ethoxycyclobutyl)ethan-1-amine | 1690649-34-3 | C₈H₁₇NO | Contains an ethoxy group instead of tert-butoxy |
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid | 1434141-68-0 | - | Contains a carboxylic acid group and a carbamate instead of a primary amine |
These structural analogs may exhibit similar chemical behavior but with different degrees of reactivity, solubility, and biological activity due to their structural variations .
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